3-Amino-4-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl
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Overview
Description
3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl is a complex organic compound characterized by the presence of amino, trifluoromethoxy, and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by reduction to introduce the amino group. The trifluoromethoxy and trifluoromethyl groups are usually introduced through nucleophilic substitution reactions using appropriate trifluoromethylating and trifluoromethoxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the introduction of trifluoromethyl and trifluoromethoxy groups efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or nitric acid.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as sodium methoxide or trifluoromethylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups into the biphenyl structure.
Scientific Research Applications
3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly for its interactions with specific molecular targets.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(trifluoromethoxy)biphenyl
- 3-Amino-4-(trifluoromethyl)biphenyl
- 4-(Trifluoromethoxy)-4’-(trifluoromethyl)biphenyl
Uniqueness
3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(trifluoromethoxy)-5-[4-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-4-1-8(2-5-10)9-3-6-12(11(21)7-9)22-14(18,19)20/h1-7H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZTHQETQPPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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